molecular formula C16H23N2O4P B2394188 diethyl [5-(dimethylamino)-2-(4-methylphenyl)-1,3-oxazol-4-yl]phosphonate CAS No. 321684-25-7

diethyl [5-(dimethylamino)-2-(4-methylphenyl)-1,3-oxazol-4-yl]phosphonate

Cat. No.: B2394188
CAS No.: 321684-25-7
M. Wt: 338.344
InChI Key: NQRNPBOVCCMLSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl [5-(dimethylamino)-2-(4-methylphenyl)-1,3-oxazol-4-yl]phosphonate is a chemical compound known for its unique structure and properties It belongs to the class of oxazole derivatives, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [5-(dimethylamino)-2-(4-methylphenyl)-1,3-oxazol-4-yl]phosphonate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of diethyl phosphite with a suitable oxazole derivative. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Diethyl [5-(dimethylamino)-2-(4-methylphenyl)-1,3-oxazol-4-yl]phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether at low temperatures.

    Substitution: Sodium hydride in dimethylformamide at elevated temperatures.

Major Products Formed

    Oxidation: Formation of corresponding oxazole N-oxide derivatives.

    Reduction: Formation of reduced phosphonate derivatives.

    Substitution: Formation of substituted oxazole derivatives with various functional groups.

Scientific Research Applications

Diethyl [5-(dimethylamino)-2-(4-methylphenyl)-1,3-oxazol-4-yl]phosphonate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and other biological processes.

    Industrial Applications: The compound is investigated for its potential use in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of diethyl [5-(dimethylamino)-2-(4-methylphenyl)-1,3-oxazol-4-yl]phosphonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to interfere with phosphorylation processes. This interaction can lead to changes in cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Diethyl [5-(dimethylamino)-2-(4-methylphenyl)-1,3-oxazol-4-yl]phosphonate can be compared with other oxazole derivatives and phosphonate compounds:

    Diethyl [5-(dimethylamino)-2-(4-methoxyphenyl)-1,3-oxazol-4-yl]phosphonate: Similar structure but with a methoxy group instead of a methyl group, leading to different electronic properties.

    Diethyl [5-(dimethylamino)-2-phenyl-1,3-oxazol-4-yl]phosphonate: Lacks the methyl group on the phenyl ring, which can affect its steric and electronic properties.

    Diethyl [5-(dimethylamino)-2-(2-phenylvinyl)-1,3-oxazol-4-yl]phosphonate: Contains a phenylvinyl group, which can influence its reactivity and interactions.

These comparisons highlight the uniqueness of this compound in terms of its specific structural features and resulting properties.

Properties

IUPAC Name

4-diethoxyphosphoryl-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N2O4P/c1-6-20-23(19,21-7-2)15-16(18(4)5)22-14(17-15)13-10-8-12(3)9-11-13/h8-11H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQRNPBOVCCMLSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)C2=CC=C(C=C2)C)N(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.